Lucenin-2

Overview

Description

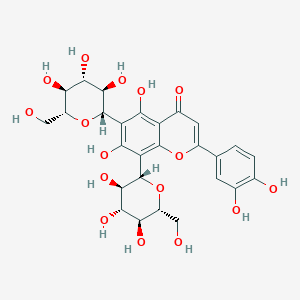

Lucenin-2 (luteolin 6,8-di-C-glucoside) is a flavone C-glycoside characterized by a luteolin backbone with glucose substitutions at the 6 and 8 positions of the A-ring . It is widely distributed in plants such as Cathissa reverchonii, citrus species, and Stipagrostis plumosa, where it serves as a major phenolic compound, constituting 64–75% of total phenolic content in some extracts . Its biological activities include potent antioxidant, anti-inflammatory, and NOX-inhibitory properties, attributed to its hydroxyl-rich structure .

Preparation Methods

Natural Extraction Techniques from Plant Sources

Ethanol-Based Reflux Extraction

The most widely reported method for Lucenin-2 extraction involves ethanol-water mixtures. In studies involving Korthalsella japonica (a mistletoe species), 70% ethanol reflux extraction at 50°C for 2 hours yielded a crude extract rich in flavone di-C-glycosides . This solvent system balances polarity to solubilize both hydrophilic glycosides and hydrophobic aglycones. After filtration and vacuum concentration, a dark brown powder is obtained, typically representing 30% of the dried plant material by weight . Similar protocols applied to Apium graveolens (celery) used ethanolic extraction followed by GC-MS analysis, identifying this compound as a major component .

Key Parameters:

-

Solvent Ratio : 70% ethanol/30% water (v/v)

-

Temperature : 50–60°C

-

Duration : 2–4 hours per extraction cycle

Methanol Extraction for Alkaloid-Rich Species

In Lotus arabicus and Lotus glaber, methanol extraction proved effective for isolating this compound alongside indole alkaloids . Methanol’s higher polarity enhances solubility of glycosylated flavonoids, though it may co-extract undesirable pigments. Post-extraction, solvent removal under reduced pressure yields a residue subjected to further fractionation .

Purification Strategies

Diaion HP-20 Column Chromatography

The crude extract from Korthalsella japonica was fractionated using a Diaion HP-20 column (7 × 75 cm) with an acetonitrile/water gradient (0:100 → 15:85 → 40:60 → 100:0) . The 15% acetonitrile fraction contained this compound, vicenin-2, and stellarin-2, which were subsequently isolated via preparative HPLC .

Gradient Elution Profile:

| Step | Acetonitrile (%) | Water (%) | Volume (L) |

|---|---|---|---|

| 1 | 0 | 100 | 10 |

| 2 | 15 | 85 | 10 |

| 3 | 40 | 60 | 10 |

| 4 | 100 | 0 | 10 |

Preparative HPLC for Final Isolation

The 15% acetonitrile fraction was injected into a YMC-Pack ODS-A column (20 × 250 mm, 5 μm) with a methanol/water gradient . this compound eluted between 15.5–20.5 minutes under these conditions:

| Time (min) | Methanol (%) | Water (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0–10 | 30 | 70 | 10 |

| 10–25 | 30→40 | 70→60 | 10 |

| 25–35 | 40→100 | 60→0 | 10 |

| 35–45 | 100 | 0 | 10 |

This yielded this compound with a purity >95%, as confirmed by HPLC-MS/MS .

Analytical Characterization

HPLC-MS/MS Identification

An Agilent 1200 HPLC coupled to a Waters Quattro Micro mass spectrometer identified this compound using negative-ion mode ESI. Key spectral features included:

GC-MS Validation in Apium graveolens

GC-MS analysis using a DB-35ms column (70°C to 260°C ramp) confirmed this compound via comparison with the NIST library. The compound showed a retention time of 32.16 minutes and a characteristic mass spectrum with peaks at m/z 149.1 (base peak) and 610.5 (molecular ion) .

Challenges in Industrial-Scale Production

Source Material Variability

Patent disputes highlight inconsistencies in this compound yields from marine biomass, where unspecified extraction methods led to irreproducible results . For example, a patent application failed to detail krill oil processing conditions, complicating industrial replication .

Solvent Residue Limitations

Ethanol and methanol, while effective, require stringent removal to meet pharmaceutical safety standards. Supercritical CO₂ extraction has been proposed as an alternative but remains unexplored for this compound .

Emerging Applications Driving Method Refinement

Anti-Inflammatory Formulations

This compound’s inhibition of NO production (IC₅₀ = 100 μg/mL in RAW 264.7 cells) necessitates high-purity isolates, spurring advances in orthogonal chromatography .

Antiviral Drug Development

In Lotus arabicus, this compound contributed to coxsackievirus B inhibition, underscoring the need for scalable purification protocols .

Comparative Analysis of Reported Yields

Chemical Reactions Analysis

Types of Reactions: Lucenin-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucopyranosyl moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Lucenin-2 has a wide range of applications across several scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound for studying C-glycosylation reactions, particularly in understanding the stability of C-glycosylflavones. The unique glycosylation at positions 6 and 8 enhances its chemical stability and solubility, making it a valuable tool for synthetic chemists.

Biology

- Plant Defense Mechanisms : Research indicates that this compound plays a role in plant defense by acting as an antioxidant. It helps protect plants from oxidative stress caused by environmental factors.

- Antioxidant Properties : The compound scavenges free radicals and reactive oxygen species, thereby preventing cellular damage and contributing to the health of various organisms .

Medicine

- Therapeutic Potential : this compound is being explored for its potential therapeutic effects, including:

- Anti-inflammatory Activity : It has shown promise in reducing inflammation through modulation of signaling pathways associated with inflammatory responses .

- Anticancer Effects : Studies suggest that this compound may inhibit cancer cell proliferation and metastasis, particularly in models of head and neck squamous cell carcinoma .

- Antimicrobial Activity : Its efficacy against certain Gram-negative bacteria has been documented, highlighting its potential as an adjuvant treatment in antibiotic-resistant infections .

Industry

- Food and Beverage Applications : Due to its antioxidant properties, this compound is utilized in the food industry to enhance the shelf-life and health benefits of various products.

Case Study 1: Anticancer Activity

In a study exploring the anticancer effects of flavonoids, this compound was found to inhibit the growth of head and neck squamous cell carcinoma cells by interfering with key signaling pathways involved in cell proliferation. This suggests that this compound could be developed as a complementary treatment alongside conventional therapies .

Case Study 2: Antioxidant Properties

Research assessing the antioxidant capacity of various flavonoids demonstrated that this compound effectively scavenged free radicals in vitro. This property highlights its potential use in formulations aimed at combating oxidative stress-related diseases .

Case Study 3: Antimicrobial Effects

A screening of secondary metabolites revealed that this compound exhibited significant antimicrobial activity against certain pathogens, suggesting its application in developing new antimicrobial agents to address antibiotic resistance issues .

Mechanism of Action

Lucenin-2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation . Additionally, this compound can modulate the activity of transcription factors and other proteins involved in cellular defense mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Flavone C-Glycosides

Lucenin-2 is compared to structurally related flavones to elucidate the impact of glycosylation patterns, hydroxylation, and methylation on bioactivity. Key analogues include:

Vicenin-2 (Apigenin 6,8-di-C-glucoside)

- Antioxidant Activity : this compound exhibits superior radical scavenging, inhibiting 94% of DPPH radicals compared to Vicenin-2’s 13.8% . This is directly linked to its free B-ring hydroxyl groups, which enhance electron donation .

- Occurrence : Vicenin-2 is abundant in citrus juices (e.g., grapefruit: 1.30 ± 0.16 mg/g) but less prevalent in C. reverchonii .

Stellarin-2 (Chrysoeriol 6,8-di-C-glucoside)

- Structural Difference : Features a methoxy group at C3' (chrysoeriol aglycone) instead of a hydroxyl .

- Bioactivity Impact : Methoxylation reduces antioxidant capacity but may enhance metabolic stability. Stellarin-2 showed lower TEAC values than this compound in radical scavenging assays .

This compound 4’-Methyl Ether

- Structural Difference : A methoxy group at the B-ring’s C4’ position .

- Functional Impact : Methylation diminishes antioxidant activity but increases concentration in certain cultivars (e.g., 25.4 ± 2.5 mg/g in lumia citrus) .

Isoorientin (Luteolin 6-C-glucoside)

- Structural Difference: Monoglycosylation at C6 (vs. di-C-glucosylation in this compound) .

- Bioactivity : Isoorientin has lower antioxidant capacity (TEAC = 1.8) compared to this compound (TEAC = 2.5) due to fewer glycosylation sites .

Quantitative and Regional Variations

Concentrations vary significantly across plant species and cultivation regions:

Antioxidant Mechanism and Structure-Activity Relationship (SAR)

- Hydroxyl Groups : The B-ring hydroxyls in this compound are critical for neutralizing radicals via hydrogen atom transfer (HAT) .

- Glycosylation : Di-C-glucosylation at 6 and 8 positions enhances solubility and stability, prolonging antioxidant effects compared to O-glycosides .

- Methylation : Methoxy substitutions (e.g., this compound 4’-MeO) reduce polarity and radical scavenging but may improve membrane permeability .

Biological Activity

Lucenin-2, a flavonoid compound primarily isolated from Korthalsella japonica, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavone C-glycoside with the chemical formula and a molecular weight of 610 Da. Its structure contributes significantly to its biological activity, particularly its ability to interact with various cellular pathways involved in inflammation and oxidative stress .

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various in vitro studies. Notably, it has been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .

The anti-inflammatory mechanisms of this compound involve:

- Inhibition of Pro-inflammatory Cytokines : this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing anti-inflammatory cytokines like IL-10 .

- Blocking NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which is crucial for mediating inflammatory responses. This inhibition leads to decreased expression of inflammatory mediators .

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound also exhibits antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell types. The antioxidant activity of this compound has been evaluated using several assays, including ABTS and DPPH radical scavenging assays.

Comparative Antioxidant Potency

A comparative analysis of antioxidant activities among various flavonoids showed that this compound has moderate activity compared to other flavonoids. For instance, while Trolox (a vitamin E analog) shows strong antioxidant properties, this compound's EC50 values indicate it has weaker scavenging ability .

Case Study 1: Inhibition of Inflammatory Responses

In a study examining the effects of this compound on LPS-induced inflammation in RAW 264.7 cells, treatment with this compound at concentrations of 100 μg/mL resulted in a significant reduction in NO production by 58% compared to control groups. Furthermore, iNOS and COX-2 expression were reduced by approximately 70%, indicating potent anti-inflammatory activity .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of this compound in human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with this compound led to a 40% reduction in reactive oxygen species (ROS) levels under oxidative stress conditions induced by hydrogen peroxide .

Summary Table of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Anti-inflammatory | Inhibits NO, iNOS, COX-2; blocks NF-κB signaling | High |

| Antioxidant | Scavenges free radicals; reduces ROS levels | Moderate |

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying Lucenin-2 in plant extracts, and how can researchers validate their findings?

- Methodological Answer : Use HPLC-PDA-MS/MS with optimized parameters to detect this compound's quasi-molecular ion at m/z 609.4 [(M–H)−] and characteristic fragments (e.g., m/z 591, 519, 489). Validate retention times against reference standards and confirm via fragmentation patterns reported in peer-reviewed studies . Cross-check UV spectra (e.g., λmax ~270–330 nm for flavone-C-glycosides) and compare with literature data to rule out co-eluting isomers like stellarin-2 .

Q. How can researchers quantify this compound in complex matrices while minimizing interference from structurally similar flavonoids?

- Methodological Answer : Employ matrix-matched calibration curves using blank plant extracts spiked with this compound standards. Optimize chromatographic separation (e.g., C18 column with gradient elution of 0.1% formic acid/acetonitrile) to resolve this compound from co-eluting compounds like neo-eriocitrin. Use MS/MS selective reaction monitoring (SRM) for specificity, and validate recovery rates (85–115%) via spike-and-recovery experiments .

Q. What experimental designs are suitable for studying this compound's biosynthesis in planta?

- Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracing) with gene expression profiling (RNA-seq/qPCR) of key enzymes (e.g., C-glucosyltransferases). Use mutant plant lines or CRISPR/Cas9-edited models to disrupt candidate genes and monitor this compound accumulation via LC-MS. Include negative controls (wild-type plants) and biological replicates (n ≥ 5) to account for variability .

Advanced Research Questions

Q. How can contradictory reports about this compound's bioactivity be resolved in pharmacological studies?

- Methodological Answer : Address discrepancies by standardizing bioassay conditions :

- Use purified this compound (≥95% purity, confirmed by NMR) to avoid confounding effects from co-extracted compounds.

- Validate cell culture models (e.g., endotoxin-free media, mycoplasma testing) and include positive controls (e.g., quercetin for antioxidant assays).

- Perform dose-response analyses (e.g., 1–100 µM range) and statistical tests (ANOVA with post-hoc correction) to establish causality .

Q. What strategies improve the reproducibility of this compound isolation protocols across laboratories?

- Methodological Answer : Publish detailed SOPs including:

- Extraction solvent composition (e.g., 70% ethanol v/v, 40°C, 30 min sonication).

- Centrifugation parameters (e.g., 10,000 × g, 15 min).

- Solid-phase extraction (SPE) cleanup steps (e.g., C18 cartridges preconditioned with methanol/water).

- Share raw chromatograms and MS spectra in supplementary materials to enable cross-lab validation .

Q. How can researchers model this compound's interaction with mammalian cellular targets computationally?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using this compound's 3D structure (PubChem CID) and crystallized protein targets (e.g., COX-2, NF-κB). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and mutagenesis studies to identify critical residues. Compare results with analogous flavonoids (e.g., apigenin derivatives) to assess specificity .

Q. What metabolomic approaches are effective for tracking this compound's degradation products under abiotic stress?

- Methodological Answer : Apply untargeted metabolomics (UHPLC-QTOF-MS) to stress-treated plant tissues. Use software (e.g., XCMS Online) for peak alignment and annotate degradation products (e.g., aglycones, methylated derivatives) via spectral matching (GNPS/MassBank). Confirm transient intermediates using time-course sampling and stable isotope dilution assays .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address variability in this compound quantification between HPLC-UV and LC-MS methods?

- Methodological Answer : Conduct method comparison studies using Bland-Altman plots to assess bias. For UV-based methods, correct for baseline noise via second-derivative spectroscopy. For MS, normalize intensities using internal standards (e.g., daidzein). Report limits of detection (LOD) and quantification (LOQ) for both methods and validate with certified reference materials .

Q. What statistical frameworks are appropriate for analyzing this compound's dose-dependent effects in multi-omics studies?

- Methodological Answer : Use mixed-effects models to account for biological and technical variability. For transcriptomics, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg). Integrate omics layers via weighted gene co-expression network analysis (WGCNA) to identify modules correlated with this compound exposure .

Q. Future Directions

Q. What novel methodologies could elucidate this compound's role in plant-environment interactions?

- Methodological Answer : Deploy synchrotron-based FTIR microspectroscopy to map this compound distribution in plant tissues at micron resolution. Couple with gene co-expression networks (e.g., PLAZA 5.0) to link spatial accumulation patterns with stress-responsive genes. Validate hypotheses using transgenic plants with tissue-specific this compound overexpression .

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSOQFIIQIIAX-VQVVXJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331881 | |

| Record name | Lucenin-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29428-58-8 | |

| Record name | Lucenin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29428-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucenin-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lucenin-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E64F9FNT3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.